molecular formula C10H17BN2O2 B1335589 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester CAS No. 847818-74-0

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester

Cat. No. B1335589
Key on ui cas rn: 847818-74-0
M. Wt: 208.07 g/mol
InChI Key: HLXOVAMYQUFLPE-UHFFFAOYSA-N
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Patent
US08232296B2

Procedure details

N-Methylpyrazole (6.0 kg, 1 mol eq, limiting reagent) was charged, followed by anhydrous tetrahydrofuran (84 L, 14 rel vol) and the reaction mixture was cooled to −10° C. n-Hexyllithium (2.3 M solution in hexanes, 23.6 kg, 1.05 mol eq) was charged keeping the temperature below −5° C., followed by a line rinse of iso-hexane (1.2 L, 0.2 rel vol). The reaction mixture was stirred at below −5° C. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (14.9 kg, 1.1 mol eq) was diluted with anhydrous tetrahydrofuran (6.0 L, 1 rel vol) and was charged to the reaction keeping the temperature below 0° C. A line rinse with anhydrous tetrahydrofuran (3.0 L, 0.5 rel vol) was charged and the reaction mixture was stirred for around 30 minutes. The reaction was warmed to 25° C. A solution of glacial acetic acid (6.6 kg, 1.5 mol eq) in water (36 L, 6 rel vol) was charged to the reaction over about 30 minutes. The reaction mixture was stirred for around 30 minutes. The phases were separated and the organic layer retained. Change of solvent to acetonitrile by distillation afforded the title compound as a solution in acetonitrile. The solution yield of the title compound was determined by GC assay; 1H NMR (d6-DMSO): δ 1.31 (s, 12H), 3.98 (s, 3H), 6.62 (d, 1H, J=1.9 Hz), 7.45 (d, 1H, J=2.1 Hz) ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.6 kg
Type
reactant
Reaction Step Two
Quantity
14.9 kg
Type
reactant
Reaction Step Three
Quantity
6 L
Type
solvent
Reaction Step Three
Quantity
6.6 kg
Type
reactant
Reaction Step Four
Name
Quantity
36 L
Type
solvent
Reaction Step Four
Quantity
84 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[N:3]1.C([Li])CCCCC.C(O[B:18]1[O:22][C:21]([CH3:24])([CH3:23])[C:20]([CH3:26])([CH3:25])[O:19]1)(C)C.C(O)(=O)C>O1CCCC1.O>[CH3:1][N:2]1[C:6]([B:18]2[O:22][C:21]([CH3:24])([CH3:23])[C:20]([CH3:26])([CH3:25])[O:19]2)=[CH:5][CH:4]=[N:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=CC=C1
Step Two
Name
Quantity
23.6 kg
Type
reactant
Smiles
C(CCCCC)[Li]
Step Three
Name
Quantity
14.9 kg
Type
reactant
Smiles
C(C)(C)OB1OC(C(O1)(C)C)(C)C
Name
Quantity
6 L
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
6.6 kg
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
36 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
84 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at below −5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged
ADDITION
Type
ADDITION
Details
was charged
CUSTOM
Type
CUSTOM
Details
the temperature below −5° C.
WASH
Type
WASH
Details
rinse of iso-hexane (1.2 L, 0.2 rel vol)
ADDITION
Type
ADDITION
Details
was charged to the reaction
CUSTOM
Type
CUSTOM
Details
the temperature below 0° C
WASH
Type
WASH
Details
A line rinse with anhydrous tetrahydrofuran (3.0 L, 0.5 rel vol)
ADDITION
Type
ADDITION
Details
was charged
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for around 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for around 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
DISTILLATION
Type
DISTILLATION
Details
Change of solvent to acetonitrile by distillation

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC=C1B1OC(C(O1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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